trans-4-Methoxypyrrolidin-3-ol hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

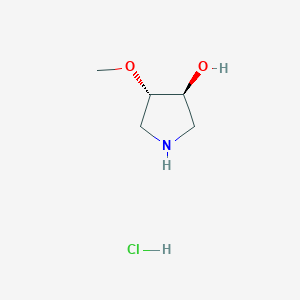

(3S,4S)-4-methoxypyrrolidin-3-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2.ClH/c1-8-5-3-6-2-4(5)7;/h4-7H,2-3H2,1H3;1H/t4-,5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGYFNYDVGSRXSM-FHAQVOQBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CNCC1O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1CNC[C@@H]1O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Navigating Three-Dimensional Chemical Space: A Technical Guide to trans-4-Methoxypyrrolidin-3-ol Hydrochloride

Abstract

The pyrrolidine ring is a cornerstone scaffold in medicinal chemistry, celebrated for its ability to introduce three-dimensional (3D) complexity into drug candidates, thereby enhancing target engagement and optimizing physicochemical properties.[1][2] This technical guide focuses on a specific, valuable building block: trans-4-Methoxypyrrolidin-3-ol hydrochloride (CAS Number: 412279-17-5 ). We will provide a comprehensive overview of its chemical properties, discuss its strategic importance in modern drug discovery—particularly in the burgeoning field of Targeted Protein Degradation (TPD)—and outline the general principles behind its synthesis and application. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage structurally sophisticated heterocyclic intermediates.

Introduction: The Significance of the Pyrrolidine Scaffold

The five-membered, saturated pyrrolidine ring is a privileged structure in drug design, appearing in numerous FDA-approved pharmaceuticals.[3][4] Unlike flat, aromatic systems, the sp³-hybridized carbons of the pyrrolidine ring create a non-planar, puckered conformation.[1] This inherent three-dimensionality allows for the precise spatial orientation of substituents, enabling a more effective exploration of the pharmacophore space and interaction with complex biological targets.[2] The strategic functionalization of the pyrrolidine core with groups such as hydroxyls and methoxy ethers, as seen in the title compound, provides vectors for further chemical modification while influencing key properties like solubility and metabolic stability.

Core Compound Identification and Properties

This compound is a chiral heterocyclic building block valued for its defined stereochemistry and versatile functional groups.

| Property | Value | Source(s) |

| CAS Number | 412279-17-5 | Commercial Suppliers |

| Molecular Formula | C₅H₁₂ClNO₂ | Commercial Suppliers |

| Molecular Weight | 153.61 g/mol | Commercial Suppliers |

| Synonyms | (3R,4R)-4-methoxypyrrolidin-3-ol hydrochloride; (3S,4S)-4-methoxypyrrolidin-3-ol hydrochloride | Commercial Suppliers |

| Physical Form | Solid | Commercial Suppliers |

| Purity | Typically ≥97% | Commercial Suppliers |

| Storage | Room Temperature, desiccate | Commercial Suppliers |

Note: Detailed experimental properties such as melting point and specific solubility data are not consistently reported in publicly available literature and should be determined empirically upon acquisition.

Structural Features and Stereochemistry

The defining features of this molecule are the trans relationship between the C3-hydroxyl and C4-methoxy groups on the pyrrolidine ring. This specific stereochemical arrangement is critical as it dictates how the molecule can be incorporated into larger structures and how its appendages will be oriented in 3D space. The hydrochloride salt form enhances stability and improves handling characteristics, particularly aqueous solubility.

Strategic Application in Drug Discovery

The primary utility of this compound lies in its application as a specialized building block in multi-step synthetic campaigns. Its classification by multiple chemical vendors as a "Protein Degrader Building Block" points to its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Role as a PROTAC Linker Component

PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[5] A PROTAC molecule consists of three components: a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two.

The linker is not merely a spacer; its length, rigidity, and chemical composition are critical for facilitating the formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase). The pyrrolidine scaffold of the title compound is ideal for incorporation into these linkers to impart conformational constraint and three-dimensionality, which can be essential for optimal ternary complex formation.

Below is a conceptual workflow illustrating how a building block like this compound would be utilized in PROTAC synthesis.

Caption: Conceptual workflow for incorporating the pyrrolidinol building block into a PROTAC.

Synthesis and Chemical Reactivity

General Synthetic Approach: 1,3-Dipolar Cycloaddition

A common and stereocontrolled method for constructing highly substituted pyrrolidine rings is the [3+2] cycloaddition reaction between an azomethine ylide and an electron-deficient alkene.[3] This powerful transformation allows for the direct and often highly stereoselective formation of the five-membered ring.

The synthesis of a related compound, (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol, has been achieved via a 1,3-dipolar cycloaddition, highlighting the utility of this strategy for creating trans-substituted pyrrolidinols.[6] The synthesis of the title compound would likely involve a similar cycloaddition followed by functional group manipulations to install the C4-methoxy group.

Caption: General synthetic logic for substituted pyrrolidines via cycloaddition.

Safety and Handling

This compound is classified as a hazardous substance. Researchers must consult the full Safety Data Sheet (SDS) before handling and adhere to all recommended safety protocols.

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

P261: Avoid breathing dust.

-

P280: Wear protective gloves, eye protection, and face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, is mandatory. All manipulations should be performed in a well-ventilated chemical fume hood.

Conclusion and Future Outlook

This compound represents a sophisticated chemical tool for the modern medicinal chemist. Its rigid, three-dimensional structure and strategically placed functional groups make it an exemplary building block for constructing complex molecular architectures, particularly for PROTAC linkers where precise spatial positioning is paramount for biological activity. As drug discovery continues to move beyond "flatland" and embraces the challenges of modulating complex protein-protein interactions, the demand for such stereochemically rich, non-aromatic scaffolds will undoubtedly continue to grow. Further research into scalable and efficient syntheses of this and related building blocks will be crucial to empowering the next generation of drug development.

References

-

Li Petri, G., Raimondi, M. V., & Spadaro, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals, 14(8), 759. [Link]

-

Raimondi, M. V., Li Petri, G., & Spadaro, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ACS Omega, 6(33), 21486–21497. [Link]

-

Johansson, H. (2017). Synthesis of substituted pyrrolidines. DiVA portal. [Link]

-

Shcherbakova, I. V., & Melnikova, Y. A. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6659. [Link]

-

Li Petri, G., Raimondi, M. V., & Spadaro, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed, 34373963. [Link]

-

Gule, N., & Sirin, Y. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1243534. [Link]

-

Gule, N., & Sirin, Y. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14. [Link]

-

Chen, X., et al. (n.d.). 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. High resolution ma. Figshare. [Link]

-

El-Subbagh, H. I., et al. (1990). SYNTHESIS AND ANALGESIC POTENTIAL OF SOME SUBSTITUTED PYRROLIDINES. Journal of Islamic Academy of Sciences, 3(3), 180-184. [Link]

-

Detsi, A., et al. (2009). Synthesis of New Optically Active 2-Pyrrolidinones. Molecules, 14(12), 5128–5141. [Link]

-

KYOYEON Intellectual Property Law Firm. (2022). A vague patent registration of new platform, PROTAC, may meet with failure. [Link]

-

ResearchGate. (2025). A practical synthesis of (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. enamine.net [enamine.net]

- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 5. “A vague patent registration of new platform, PROTAC, may meet with failure.” : kyoyeonip [en.kyoyeonip.com]

- 6. researchgate.net [researchgate.net]

The Ascendancy of the 3,4-Disubstituted Pyrrolidine Scaffold: A Technical Guide to trans-4-Methoxypyrrolidin-3-ol Hydrochloride in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, represents one of the most valuable scaffolds in medicinal chemistry, appearing in 37 drugs approved by the U.S. Food and Drug Administration (FDA).[1] Its non-planar, sp³-hybridized nature allows for the efficient exploration of three-dimensional pharmacophore space, a critical attribute for enhancing potency, selectivity, and pharmacokinetic properties.[1][2] This guide focuses on the strategic application of a specific, highly functionalized building block, trans-4-Methoxypyrrolidin-3-ol hydrochloride (CAS 412279-17-5). We will explore the inherent value of its 3,4-disubstituted pattern, its role as a versatile starting material for library synthesis, and provide actionable protocols for its derivatization, positioning it as a key asset in modern drug discovery campaigns.

Introduction: Why the Pyrrolidine Scaffold Endures

The prevalence of the pyrrolidine core in pharmacology is a testament to its versatility and effectiveness.[3][4] Found in natural alkaloids like nicotine and forming the backbone of blockbuster drugs such as Captopril (antihypertensive) and Acalabrutinib (kinase inhibitor), this scaffold offers a unique combination of properties.[5][6]

Key Advantages of the Pyrrolidine Scaffold:

-

Three-Dimensionality (3D) Coverage: The non-planar ring, which undergoes "pseudorotation," provides a superior 3D geometry compared to flat aromatic systems, enabling more specific and potent interactions with complex protein binding sites.[1]

-

Improved Physicochemical Properties: Incorporation of the pyrrolidine motif can enhance aqueous solubility and modulate other critical properties like lipophilicity, which are essential for favorable pharmacokinetics.[6][7]

-

Stereochemical Complexity: The chiral centers on the pyrrolidine ring allow for the creation of stereoisomers whose spatial orientation can be fine-tuned to maximize target engagement and minimize off-target effects.[1]

-

Synthetic Tractability: The secondary amine provides a reliable synthetic handle for functionalization, while the ring itself can be constructed through various robust chemical methods.[1]

The subject of this guide, ** this compound**, represents a strategically "pre-functionalized" version of this core. The trans- stereochemistry, coupled with the orthogonal hydroxyl and methoxy groups, offers medicinal chemists a rigid scaffold with defined vectors for chemical elaboration.

The Strategic Value of the trans-3-Hydroxy-4-Methoxy Substitution Pattern

The specific arrangement of substituents in this compound is not arbitrary; it is designed to maximize utility in fragment-based and scaffold-based drug discovery.

| Feature | Chemical Property | Implication in Drug Design |

| Pyrrolidine Nitrogen (Secondary Amine) | Nucleophilic, Basic | Primary point for diversification (e.g., amidation, alkylation, sulfonylation) to build out from the core and interact with target proteins.[6] |

| trans-3-Hydroxyl Group (-OH) | H-bond donor/acceptor | Can form critical hydrogen bonds with key residues in a protein active site. Also serves as a handle for further derivatization (e.g., etherification, esterification). |

| trans-4-Methoxy Group (-OCH₃) | H-bond acceptor, Lipophilic | Modulates solubility and can occupy hydrophobic pockets. The methyl group provides steric bulk, influencing the overall conformation. |

| trans Stereochemistry | Fixed, Di-axial/Di-equatorial-like | Reduces conformational ambiguity, presenting the hydroxyl and methoxy groups in a defined spatial orientation. This rigidity is crucial for designing selective ligands and interpreting structure-activity relationships (SAR).[8] |

This combination of features makes the scaffold particularly suitable for targeting enzyme classes like kinases, proteases, and transferases, where precise hydrogen bonding networks and defined stereochemistry are paramount for potent and selective inhibition.[1][8]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 5. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 6. img01.pharmablock.com [img01.pharmablock.com]

- 7. researchgate.net [researchgate.net]

- 8. The discovery of novel potent trans-3,4-disubstituted pyrrolidine inhibitors of the human aspartic protease renin from in silico three-dimensional (3D) pharmacophore searches - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Stereoselective Synthesis of 4-Methoxy-3-Pyrrolidinol Derivatives

Abstract

The pyrrolidine scaffold is a privileged motif in medicinal chemistry, forming the core of numerous pharmaceuticals and bioactive natural products. Specifically, 3,4-substituted pyrrolidinols, such as 4-methoxy-3-pyrrolidinol, represent a class of chiral building blocks whose stereochemical integrity is paramount to their biological function. The precise spatial arrangement of the hydroxyl and methoxy groups dictates molecular conformation and target engagement. This technical guide provides an in-depth exploration of the stereoselective synthesis of these valuable derivatives, with a primary focus on a robust and economically viable chiral pool strategy originating from tartaric acid. We will dissect the causal logic behind the chosen synthetic pathway, provide a detailed, field-proven experimental protocol, and contextualize this approach by comparing it with other modern synthetic strategies. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage these chiral synthons in their discovery programs.

Introduction: The Strategic Importance of Chiral Pyrrolidinols

The pyrrolidine ring is a cornerstone of modern drug design, prized for its conformational rigidity, aqueous solubility, and ability to present substituents in a well-defined three-dimensional space, which is critical for specific molecular recognition by biological targets.[1] The introduction of stereochemically defined oxygenated functional groups, as in 4-methoxy-3-pyrrolidinol, further enhances its utility. The hydroxyl group can act as a key hydrogen bond donor or acceptor, while the methoxy group can modulate lipophilicity and metabolic stability, or serve as a handle for further functionalization.

The primary challenge in synthesizing these molecules lies in the precise control of stereochemistry at the C-3 and C-4 positions. A failure to control this aspect results in mixtures of diastereomers and enantiomers, which are often difficult to separate and can exhibit vastly different pharmacological profiles. Therefore, developing efficient, scalable, and stereospecific synthetic routes is a critical objective. Among the various strategies, chiral pool synthesis, which utilizes readily available and inexpensive enantiopure starting materials, stands out for its inherent efficiency and stereochemical control.[2] Tartaric acid, available in both D- and L-forms, is an ideal starting material for this purpose, as its C2-symmetric backbone provides a perfect template for installing the desired C3-OH and C4-OR functionalities with predictable stereochemistry.

Strategic Overview of Synthesis

The stereoselective construction of the 4-methoxy-3-pyrrolidinol core can be approached through several distinct strategies:

-

Chiral Pool Synthesis: This is arguably the most direct and cost-effective method. It leverages the innate chirality of starting materials like tartaric acid or amino acids (e.g., 4-hydroxyproline) to guide the synthesis.[1][2] The stereocenters are carried through the synthetic sequence, ensuring the final product's absolute configuration.

-

Asymmetric Catalysis: This approach creates chirality from achiral or racemic precursors using a small amount of a chiral catalyst. Methods like asymmetric 1,3-dipolar cycloadditions of azomethine ylides or catalytic C-H amination offer powerful ways to construct the pyrrolidine ring enantioselectively.

-

Substrate and Reagent Control: Stereoselectivity can also be induced by chiral auxiliaries attached to the substrate or by using chiral reagents in key transformations, such as diastereoselective reductions of a ketone precursor.

This guide will focus on a highly effective chiral pool synthesis starting from L-tartaric acid, which exemplifies the principles of stereochemical relay and efficient chemical transformations.

Core Methodology: Stereospecific Synthesis from L-Tartaric Acid

This section details a proven, step-by-step protocol for the synthesis of an N-protected (3R,4S)-4-methoxy-3-pyrrolidinol derivative. The strategy hinges on transforming the C2 and C3 hydroxyl groups of L-tartaric acid into the C3 and C4 positions of the pyrrolidine ring, with the stereochemistry controlled by two sequential SN2 inversion reactions.

Rationale and Workflow

The overall synthetic plan is to convert L-tartaric acid into a cyclic sulfate, which serves as a potent dielectrophile. This intermediate is then subjected to a regioselective ring-opening with an azide nucleophile, followed by a second intramolecular cyclization. This sequence ensures the inversion of stereochemistry at both chiral centers, leading to the desired trans relationship between the hydroxyl and the eventual amino group precursor. Subsequent functional group manipulations, including methylation and reduction, yield the target molecule.

Below is a diagram illustrating the key transformations in this synthetic pathway.

Caption: Key transformations from L-Tartaric Acid to the target pyrrolidinol.

Detailed Experimental Protocol

The following protocol is adapted from established literature procedures and provides a reliable pathway to the target compound class.

Step 1: Synthesis of (2R,3R)-1,4-Di-O-tosyl-L-threitol

-

Esterification: L-Tartaric acid (1.0 eq) is suspended in anhydrous methanol. A catalytic amount of concentrated sulfuric acid is added, and the mixture is refluxed until the starting material is fully consumed (monitored by TLC). The solvent is removed under reduced pressure.

-

Reduction: The resulting dimethyl L-tartrate is dissolved in anhydrous THF and cooled to 0 °C. Lithium borohydride (LiBH₄, ~2.5 eq) is added portion-wise. The reaction is allowed to warm to room temperature and stirred overnight. The reaction is carefully quenched with aqueous HCl, and the product, L-threitol, is extracted with ethyl acetate.

-

Tosylation: The crude L-threitol is dissolved in pyridine and cooled to 0 °C. p-Toluenesulfonyl chloride (TsCl, ~2.2 eq) is added portion-wise, and the mixture is stirred at 0-5 °C for 4-6 hours, then stored at 4 °C overnight. The reaction mixture is poured into ice water, and the resulting precipitate is filtered, washed, and recrystallized to yield (2R,3R)-1,4-di-O-tosyl-L-threitol as a white solid.

-

Causality: The tosyl groups are installed as excellent leaving groups, activating the primary hydroxyl positions for the subsequent cyclization step.

-

Step 2: Formation of the Pyrrolidine Ring

-

Cyclization: The ditosylate from Step 1 (1.0 eq) is dissolved in THF. A solution of benzylamine (~3.0 eq) in THF is added, and the mixture is heated to reflux for 12-18 hours.

-

Work-up: After cooling, the solvent is evaporated. The residue is taken up in dilute HCl and washed with ether to remove unreacted tosylates. The aqueous layer is then basified with NaOH and extracted with dichloromethane. The combined organic layers are dried and concentrated to give crude N-benzyl-protected (3R,4R)-3,4-dihydroxypyrrolidine.

-

Causality: The reaction proceeds via a tandem nucleophilic substitution. The amine first displaces one tosylate to form a linear intermediate, which then undergoes an intramolecular SN2 reaction to displace the second tosylate, forming the pyrrolidine ring. The stereochemistry at C3 and C4 is retained from the threitol precursor at this stage.

-

Step 3: Stereochemical Inversion and Functionalization

-

Mesylation: The diol from Step 2 (1.0 eq) is dissolved in pyridine and cooled to 0 °C. Methanesulfonyl chloride (MsCl, ~2.1 eq) is added dropwise. The reaction is stirred at 0 °C for 2 hours.

-

Epoxide Formation: Without isolation, a solution of sodium methoxide in methanol is added to the reaction mixture at 0 °C. This mixture is stirred at room temperature overnight to form the epoxide, (3R,4S)-N-benzyl-3,4-epoxypyrrolidine.

-

Causality: The diol is converted to a dimesylate. Treatment with a base promotes an intramolecular SN2 reaction, where one oxygen attacks the other mesylated carbon, inverting its stereocenter and forming an epoxide ring.

-

-

Methoxy Group Installation: The crude epoxide is dissolved in anhydrous methanol. A catalytic amount of sodium methoxide is added, and the solution is refluxed for 4-6 hours.

-

Causality: The methoxide attacks the epoxide in a second SN2 reaction. This ring-opening is regioselective and results in the inversion of the second stereocenter, yielding the desired trans-(3R,4S)-N-benzyl-4-methoxy-3-pyrrolidinol.

-

-

Final Deprotection: The N-benzyl group is removed via catalytic hydrogenation (e.g., using Pd/C under an H₂ atmosphere) to yield the final (3R,4S)-4-methoxy-3-pyrrolidinol. The product can be further protected if necessary for subsequent reactions.

Comparative Analysis of Synthetic Strategies

While the chiral pool approach from tartaric acid is robust, other methods offer different advantages and disadvantages. A comparative summary is presented below.

| Strategy | Key Advantages | Key Disadvantages | Typical Yields | Stereoselectivity |

| Chiral Pool (Tartaric Acid) | Inexpensive starting material; predictable stereochemistry; well-established procedures. | Can involve multiple steps; protection/deprotection may be required. | 20-40% Overall | Excellent (>99% ee/de) |

| Organocatalysis (e.g., [3+2] Cycloaddition) | High atom economy; direct formation of the ring; catalytic use of chiral inductor. | Catalyst can be expensive; may require optimization for specific substrates. | 60-95% | Good to Excellent (85-99% ee) |

| Enzymatic Resolution | Extremely high stereoselectivity; mild reaction conditions. | Often limited to specific substrates; separation of product from unreacted starting material is necessary. | <50% (for one enantiomer) | Excellent (>99% ee) |

Conclusion and Future Perspectives

The stereoselective synthesis of 4-methoxy-3-pyrrolidinol derivatives is a critical capability for medicinal chemistry and drug development. The chiral pool strategy starting from tartaric acid represents a powerful, reliable, and scalable method for accessing these building blocks with complete stereochemical control. The causality-driven sequence of SN2 inversions ensures the desired stereochemical outcome. While newer methods in asymmetric catalysis continue to emerge, offering potentially shorter routes, the tartaric acid approach remains a benchmark for its cost-effectiveness and robustness. Future efforts will likely focus on integrating catalytic methods to further reduce step counts while maintaining the exquisite stereocontrol demonstrated by classical chiral pool syntheses.

References

- Anchoori, R. K., Jangari, S. R., & Rao, B. V. (2003). A short, simple and general approach for the synthesis of (3S,4S)-3-methoxy-4-methylamino pyrrolidine and (3S,4R)-3-methoxy-4-methylamino pyrrolidine. Tetrahedron Letters, 44(30), 5659-5661. [Link: https://www.sciencedirect.com/science/article/abs/pii/S004040390301323X]

- Parenty, A., Moreau, X., & Campagne, J. M. (2006). Stereoselective synthesis of 3-hydroxypyrrolidines from tartaric acid. Chemical Reviews, 106(3), 911-939. [Link: https://pubs.acs.org/doi/abs/10.1021/cr030032s]

- Krasnova, L., & Krasnov, P. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(1), 1. [Link: https://www.mdpi.com/1422-0067/25/1/1]

- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274. [Link: https://pubs.acs.org/doi/10.1021/jm501100b]

Sources

The Enduring Potency of the Pyrrolidine Ring: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Foreword: The Anatomy of a "Privileged Structure"

In the lexicon of medicinal chemistry, a "privileged structure" is a molecular scaffold that is not merely a recurring motif but a versatile framework capable of binding to multiple, distinct biological targets with high affinity.[1] This capability suggests an evolutionarily optimized architecture for interacting with protein surfaces. The five-membered saturated nitrogen heterocycle known as pyrrolidine, or tetrahydropyrrole, stands as a quintessential example of such a scaffold.[2][3][4][5] Its ubiquity in a vast array of natural products, and its central role in numerous FDA-approved drugs, is a testament to its profound utility.[2][3][6][7] This guide, intended for the practicing medicinal chemist and drug development scientist, will deconstruct the fundamental attributes of the pyrrolidine ring, explore its therapeutic successes, and detail the synthetic strategies that allow its masterful integration into novel chemical entities.

Part 1: The Physicochemical and Structural Uniqueness of the Pyrrolidine Scaffold

The power of the pyrrolidine ring does not stem from a single characteristic but from a confluence of advantageous structural and physicochemical properties that make it an ideal building block for crafting bioactive molecules.

Three-Dimensionality and Conformational Dynamics

Unlike flat, aromatic systems that offer limited spatial exploration, the pyrrolidine ring is built upon sp³-hybridized carbon atoms, granting it a distinct and crucial three-dimensional (3D) architecture.[6][8] This non-planarity allows for a more efficient and comprehensive exploration of the pharmacophore space within a target's binding site.

The ring is not rigid; it exists in a dynamic equilibrium between two primary puckered conformations: the "envelope" and the "twist" forms. This phenomenon, known as pseudorotation, allows the scaffold to subtly adapt its shape to achieve an optimal fit with its biological target.[6][8] Critically, the substitution pattern on the ring can influence this conformational preference, allowing chemists to "lock" the ring into a bio-active conformation, thereby reducing the entropic penalty of binding and increasing potency.[6][8][9]

Stereochemical Richness

The pyrrolidine scaffold can possess up to four stereogenic centers, giving rise to a large number of potential stereoisomers.[6][8] This stereochemical diversity is a powerful tool in drug design, as different isomers can exhibit dramatically different biological activities, selectivities, and metabolic profiles due to the chiral nature of biological targets. The naturally occurring amino acid L-proline is a cornerstone of this principle, serving as a readily available, enantiopure building block for the synthesis of countless chiral drugs.[6][10][11]

Favorable Physicochemical Properties

-

Modulated Basicity and Hydrogen Bonding: The secondary amine nitrogen atom (pKa ≈ 11.3) imparts basicity to the scaffold. In its protonated state, the N-H group can act as a potent hydrogen bond donor. When substituted—as is the case in over 90% of FDA-approved pyrrolidine drugs—the nitrogen atom becomes a hydrogen bond acceptor.[8][12] This dual capacity for hydrogen bonding is fundamental to its ability to anchor molecules within protein active sites.

-

Enhanced Aqueous Solubility: The introduction of the polar, heteroaliphatic pyrrolidine ring often improves the aqueous solubility of a drug candidate when compared to its more lipophilic aromatic counterparts.[7][12] This is a critical parameter for achieving favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties and ensuring adequate bioavailability.

Caption: Core attributes of the pyrrolidine scaffold.

Part 2: Pyrrolidine in Nature and the Clinic: A Testament to Privilege

The validation of a privileged scaffold is found in its repeated selection by both nature and medicinal chemists to solve complex biological recognition problems.

Prevalence in Natural Products

The pyrrolidine ring is a foundational element in a wide range of natural products. It forms the core of numerous alkaloids, such as nicotine, hygrine, and cuscohygrine, which exhibit significant biological activities.[4][10][13] Perhaps most fundamentally, it is the structural basis of the proteinogenic amino acids L-proline and its derivative, hydroxyproline.[4][10][11] The unique conformational rigidity that proline imparts on the peptide backbone makes it essential for the proper folding and structure of countless proteins and natural peptide hormones.[10][14]

A Cornerstone of FDA-Approved Drugs

Statistical analysis of approved pharmaceuticals consistently reveals the pyrrolidine ring as one of the most frequently occurring nitrogen heterocycles.[6][10] Its presence spans a remarkable breadth of therapeutic areas, demonstrating its adaptability to a diverse set of biological targets.

| Drug Name | Therapeutic Area | Mechanism of Action (MoA) |

| Captopril | Antihypertensive | Angiotensin-Converting Enzyme (ACE) Inhibitor[10][12] |

| Enalapril / Lisinopril | Antihypertensive | Angiotensin-Converting Enzyme (ACE) Inhibitor[12] |

| Vildagliptin | Antidiabetic | Dipeptidyl Peptidase-4 (DPP-4) Inhibitor[10][12] |

| Alpelisib | Anticancer | PI3Kα Inhibitor[10] |

| Acalabrutinib | Anticancer | Bruton's Tyrosine Kinase (BTK) Inhibitor[12] |

| Anisomycin | Antibiotic | Protein Synthesis Inhibitor (Ribosome Targeting)[7][10] |

| Clindamycin | Antibiotic | Protein Synthesis Inhibitor (50S Ribosome)[3] |

| Levetiracetam | Anticonvulsant | Binds to synaptic vesicle protein 2A (SV2A)[15] |

| Darifenacin | Anticholinergic | M3 Muscarinic Receptor Antagonist[10] |

| Daclatasvir | Antiviral (HCV) | NS5A Replication Complex Inhibitor[10] |

| Glecaprevir | Antiviral (HCV) | NS3/4A Protease Inhibitor[12] |

| Rolipram | Anti-inflammatory | Phosphodiesterase-4 (PDE4) Inhibitor[3] |

Table 1: Representative FDA-Approved Drugs Featuring the Pyrrolidine Scaffold.

Caption: The pyrrolidine scaffold's versatility in drug design.

Part 3: Therapeutic Applications & Structure-Activity Relationship (SAR) Insights

An examination of specific drug classes reveals the causal relationship between the pyrrolidine scaffold and biological activity.

Antihypertensives: The Proline-Mimicry of ACE Inhibitors

The development of Captopril is a landmark in rational drug design. The starting point was the venom peptide teprotide, a potent ACE inhibitor.[12] Scientists at Squibb hypothesized that the C-terminal proline residue of teprotide was critical for binding. They logically designed small molecules that retained this proline moiety to mimic the peptide's interaction with the S1' hydrophobic pocket of the angiotensin-converting enzyme.[12] The pyrrolidine ring of captopril perfectly orients the carboxylate group to chelate the active site zinc ion, while the rest of the molecule engages in other key interactions, leading to potent and specific inhibition.

Antidiabetics: Covalent Modulation by DPP-4 Inhibitors

In DPP-4 inhibitors like Vildagliptin and Saxagliptin, the pyrrolidine ring serves as a rigid scaffold to position a nitrile "warhead".[12] This strategic placement allows the nitrile group to form a reversible covalent bond with the catalytic serine residue (Ser630) in the DPP-4 active site, resulting in prolonged and effective inhibition of the enzyme.[12] This exemplifies the use of the pyrrolidine core not just for binding, but for precisely orienting reactive functional groups.

Anticancer Agents: Enabling Solubility and Linkage

In modern kinase inhibitors like the BTK inhibitor Acalabrutinib, the pyrrolidine ring serves multiple functions. It is used to attach the reactive ynamide "warhead" to the core structure, but equally important, its inclusion significantly boosts the molecule's aqueous solubility and overall physicochemical profile, which is often a challenge for flat, aromatic kinase inhibitors.[12]

Part 4: Synthetic Strategies for Pyrrolidine Ring Construction

The successful application of a privileged scaffold is contingent upon the availability of robust and efficient synthetic methodologies. Strategies for incorporating the pyrrolidine ring can be broadly categorized into two approaches.

Caption: Major synthetic pathways to pyrrolidine derivatives.

Approach 1: The Chiral Pool - Functionalization of Proline

This is the most common and often most efficient strategy, leveraging the ready availability of optically pure L-proline and its derivatives from nature.[10] The synthesis begins with the pre-formed, stereochemically defined pyrrolidine ring, and subsequent reactions focus on modifying its substituents.

Exemplary Protocol: Synthesis of the Captopril Core from L-Proline

This protocol is illustrative and based on established synthetic routes.[10]

-

Amine Protection: To a solution of L-proline (1.0 eq) in 1:1 dioxane/water at 0°C, add sodium hydroxide (2.2 eq). Slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq) and allow the reaction to warm to room temperature and stir for 4 hours. Acidify with HCl to pH 2 and extract with ethyl acetate. The organic layers are dried and concentrated to yield N-Cbz-L-proline.

-

Causality: The amine must be protected to prevent it from reacting in the subsequent coupling step. The Cbz group is chosen for its stability and ease of removal via hydrogenolysis.

-

-

Amide Coupling: Dissolve N-Cbz-L-proline (1.0 eq) and (S)-3-(acetylthio)-2-methylpropanoic acid (1.1 eq) in anhydrous dichloromethane (DCM). Cool to 0°C and add dicyclohexylcarbodiimide (DCC, 1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP). Stir at 0°C for 1 hour and then at room temperature overnight. Filter the dicyclohexylurea (DCU) byproduct and concentrate the filtrate. Purify by column chromatography.

-

Causality: DCC is a classic carbodiimide coupling agent that activates the carboxylic acid for nucleophilic attack by the proline amine. DMAP catalyzes the reaction.

-

-

Deprotection (Hydrogenolysis): Dissolve the coupled product in methanol and add Palladium on carbon (10% Pd/C, ~5 mol%). Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir until TLC indicates complete consumption of the starting material. Filter the catalyst through Celite and concentrate the filtrate to yield the Captopril core.

-

Causality: Catalytic hydrogenation cleanly cleaves the Cbz protecting group, liberating the free amine of the proline ring without affecting the other functional groups.

-

Approach 2: De Novo Ring Synthesis

This approach builds the pyrrolidine ring from acyclic precursors and is essential when the desired substitution pattern is not easily accessible from the chiral pool.

Key Methodology: [3+2] 1,3-Dipolar Cycloaddition

This powerful reaction is a cornerstone of five-membered heterocycle synthesis.[5][6][16] It involves the reaction of a 1,3-dipole (an azomethine ylide, often generated in situ from an imine) with a dipolarophile (an alkene or alkyne).

Representative Protocol: Synthesis of a Substituted Pyrrolidine via Cycloaddition

-

Azomethine Ylide Generation: In a flask, stir a mixture of an N-substituted α-amino acid (e.g., sarcosine, 1.0 eq) and an aldehyde (e.g., paraformaldehyde, 1.1 eq) in toluene. Heat the mixture to reflux with a Dean-Stark trap to remove water. This in situ condensation and decarboxylation generates the azomethine ylide.

-

Causality: The thermal decarboxylation of the iminium ion formed from the amino acid and aldehyde is a classic method for generating a transient, reactive azomethine ylide.

-

-

Cycloaddition: To the refluxing solution containing the ylide, add the dipolarophile (e.g., dimethyl maleate, 1.0 eq) dropwise. Continue to reflux for 6-12 hours until the reaction is complete by TLC analysis.

-

Workup and Purification: Cool the reaction mixture, concentrate under reduced pressure, and purify the resulting crude product by silica gel column chromatography to isolate the polysubstituted pyrrolidine.

Part 5: Potential Liabilities and Future Directions

A senior scientist must maintain a balanced perspective, acknowledging both the strengths and potential weaknesses of a chemical scaffold.

Metabolic Liabilities

The pyrrolidine ring is not metabolically inert. It can be susceptible to oxidation by cytochrome P450 (CYP) enzymes, leading to the formation of reactive iminium ion intermediates.[12] These electrophilic species can covalently bind to macromolecules like DNA or proteins, which can manifest as mechanism-based enzyme inhibition or, in some cases, genotoxicity.[12] While this is not a universal issue, it is a potential liability that must be assessed during preclinical development, often through metabolic stability assays and reactive metabolite screening. Strategies to mitigate this risk include introducing substituents that sterically hinder or electronically deactivate the positions adjacent to the nitrogen.

Future Prospects and Innovations

The story of the pyrrolidine ring is far from over. Its role as a privileged scaffold continues to evolve:

-

Novel Proline Analogues: The design and synthesis of novel proline analogues, such as fluorinated, deuterated, or bicyclic variants, are active areas of research.[17][18] These modifications are used to fine-tune properties like metabolic stability, conformational preference, and membrane permeability, offering a more nuanced control over drug-like properties.

-

New Therapeutic Frontiers: As new biological targets are validated, the pyrrolidine scaffold will undoubtedly be employed to generate novel inhibitors and modulators, extending its reach into new therapeutic areas.

-

Advanced Synthesis: The development of novel, highly stereoselective synthetic methods, including asymmetric catalysis and C-H activation techniques, will continue to expand the accessible chemical space of pyrrolidine derivatives, enabling the synthesis of ever more complex and potent drug candidates.[10][19]

Conclusion

The pyrrolidine ring has earned its status as a privileged structure in medicinal chemistry through decades of proven success. Its inherent three-dimensionality, conformational adaptability, stereochemical richness, and favorable physicochemical properties provide a robust and versatile platform for the design of high-affinity ligands. From the proline-mimicking ACE inhibitors to the solubility-enhancing scaffolds of modern kinase inhibitors, the pyrrolidine ring has demonstrated its capacity to solve a myriad of drug design challenges. For the researchers, scientists, and drug development professionals of today and tomorrow, a deep understanding of this potent scaffold—its properties, its applications, and its synthesis—remains an indispensable tool in the quest for the next generation of innovative medicines.

References

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink. [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. [Link]

-

FDA-approved pyrrolidine-containing drugs in 2022. ResearchGate. [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology. PubMed Central (PMC). [Link]

-

Pyrrolidine synthesis. Organic Chemistry Portal. [Link]

-

Pyrrolidine - Wikipedia. Wikipedia. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate. [Link]

-

(PDF) Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]

-

Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. PubMed Central (PMC). [Link]

-

Proline Analogues in Drug Design: Current Trends and Future Prospects. PubMed. [Link]

-

Locked Conformations for Proline Pyrrolidine Ring: Synthesis and Conformational Analysis of cis- and trans-4-tert-Butylprolines. ResearchGate. [Link]

-

Natural products with pyrrolidine moiety. ResearchGate. [Link]

-

Structure-activity relationship of pyrrolidine pentamine derivatives as inhibitors of the aminoglycoside 6. bioRxiv. [Link]

-

Synthesis, structure, and biological activity of 4-hetaryl-2-pyrrolidones containing a pyrazole ring. PubMed Central (PMC). [Link]

-

Privileged Scaffolds in Medicinal Chemistry: An Introduction. LASSBIO. [Link]

-

Proline Analogues in Drug Design: Current Trends and Future Prospects. ACS Publications. [Link]

-

List of Pyrrolidine anticonvulsants. Drugs.com. [Link]

-

Synthesis and Biological Activity of Pyrrole, Pyrroline and Pyrrolidine Derivatives with Two Aryl Groups on Adjacent Positions. ResearchGate. [Link]

-

Proline - Wikipedia. Wikipedia. [Link]

-

Pyrrolidine synthesis via ring contraction of pyridines. PubMed Central (PMC). [Link]

-

A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI. PubMed Central (PMC). [Link]

- US5212158A - Derivatives of l-proline, their preparation and their biological uses.

Sources

- 1. lassbio.icb.ufrj.br [lassbio.icb.ufrj.br]

- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Proline - Wikipedia [en.wikipedia.org]

- 12. img01.pharmablock.com [img01.pharmablock.com]

- 13. researchgate.net [researchgate.net]

- 14. A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI - PMC [pmc.ncbi.nlm.nih.gov]

- 15. drugs.com [drugs.com]

- 16. researchgate.net [researchgate.net]

- 17. Proline Analogues in Drug Design: Current Trends and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Pyrrolidine synthesis [organic-chemistry.org]

Deconstructing the Signature of a Novel Scaffold: A Spectroscopic Guide to trans-4-Methoxypyrrolidin-3-ol Hydrochloride

Abstract

In the landscape of modern drug discovery, the pyrrolidine scaffold remains a cornerstone for the development of novel therapeutics. Its inherent three-dimensionality and versatile substitution patterns offer a rich playground for medicinal chemists. This in-depth technical guide delves into the spectroscopic characterization of a key derivative, trans-4-Methoxypyrrolidin-3-ol hydrochloride. Moving beyond a mere presentation of data, this document provides a foundational understanding of the principles behind the spectroscopic techniques employed, elucidating the causal relationships between the molecular structure and its spectral output. Herein, we present a comprehensive analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, coupled with detailed, field-tested protocols for data acquisition. This guide is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling unambiguous structural confirmation and fostering a deeper understanding of this valuable heterocyclic building block.

Introduction: The Significance of the Pyrrolidine Moiety

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a prevalent structural motif in a vast array of natural products and synthetic pharmaceuticals.[1] Its stereochemical complexity and ability to engage in various non-covalent interactions make it an attractive scaffold for targeting a wide range of biological targets. The title compound, this compound, introduces hydroxyl and methoxy functionalities, further expanding its potential for chemical modification and biological activity. Accurate and comprehensive spectroscopic characterization is the bedrock upon which all subsequent research and development efforts are built, ensuring the identity, purity, and structural integrity of the molecule.

Molecular Structure and Expected Spectroscopic Features

The structure of this compound presents several key features that will manifest in its spectroscopic data: a saturated five-membered ring, a secondary alcohol, a secondary ether, and a secondary amine hydrochloride salt.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Proton and Carbon Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[2][3] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and stereochemistry of the molecule.

¹H NMR Spectroscopy: A Proton's Perspective

The proton NMR spectrum will provide information on the number of distinct proton environments, their chemical shifts (indicating the electronic environment), and their coupling patterns (revealing neighboring protons).

Expected ¹H NMR Data:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| NH₂⁺ | Broad singlet | - | - |

| CH-OH | ~4.0 - 4.5 | Multiplet | |

| CH-OCH₃ | ~3.5 - 4.0 | Multiplet | |

| OCH₃ | ~3.3 | Singlet | - |

| CH₂ (adjacent to N) | ~3.0 - 3.5 | Multiplet | |

| OH | Variable, broad | Singlet | - |

Causality Behind Experimental Choices: The choice of a deuterated solvent such as D₂O or DMSO-d₆ is critical. In D₂O, the acidic NH₂⁺ and OH protons will exchange with deuterium, causing their signals to disappear, which can aid in their assignment. The use of advanced 2D NMR techniques like COSY (Correlation Spectroscopy) would be instrumental in definitively assigning the coupled protons within the pyrrolidine ring.[4][5]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum will reveal the number of unique carbon atoms in the molecule.

Expected ¹³C NMR Data:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-OH | ~65 - 75 |

| C-OCH₃ | ~75 - 85 |

| OCH₃ | ~55 - 60 |

| C (adjacent to N) | ~45 - 55 |

Expertise in Interpretation: Carbons attached to electronegative atoms like oxygen are deshielded and appear at a lower field (higher ppm values).[6][7] The carbon attached to the methoxy group is expected to be further downfield than the one attached to the hydroxyl group due to the inductive effect of the additional methyl group.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Key parameters: sufficient number of scans for a good signal-to-noise ratio, spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans and a longer relaxation delay are often required compared to ¹H NMR.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is subjected to Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

Caption: A generalized workflow for NMR analysis.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected IR Absorption Bands:

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Alcohol) | Stretching (H-bonded) | 3500 - 3200 | Strong, Broad |

| N-H (Amine salt) | Stretching | 2800 - 2400 | Broad |

| C-H (Alkane) | Stretching | 3000 - 2850 | Medium to Strong |

| C-O (Alcohol) | Stretching | 1260 - 1050 | Strong |

| C-O (Ether) | Stretching | 1150 - 1085 | Strong |

Trustworthiness of the Protocol: The broadness of the O-H stretching band is a characteristic feature of hydrogen-bonded alcohols.[6][8][9] The presence of a broad absorption in the 2800-2400 cm⁻¹ region is indicative of an amine salt. The C-O stretching vibrations for the alcohol and ether will likely appear as strong bands in the fingerprint region.[10]

Experimental Protocol for IR Data Acquisition

-

Sample Preparation (KBr Pellet Method):

-

Finely grind a small amount of the solid sample with spectroscopic grade potassium bromide (KBr) powder.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: Utilize a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of a pure KBr pellet.

-

Place the sample pellet in the spectrometer's sample holder.

-

Record the sample spectrum, typically over a range of 4000-400 cm⁻¹.

-

The instrument software will automatically subtract the background spectrum.

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[11] It provides information about the molecular weight and can offer structural clues through the analysis of fragmentation patterns.

Expected Mass Spectrometric Data:

-

Molecular Ion (M⁺): The molecular weight of the free base (trans-4-Methoxypyrrolidin-3-ol) is 131.17 g/mol . In electrospray ionization (ESI) positive mode, the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 132.1.

-

Nitrogen Rule: The molecular weight of the free base is odd (131), which is consistent with the presence of an odd number of nitrogen atoms (one in this case).[12]

-

Key Fragmentation Pathways:

-

Loss of H₂O: Dehydration is a common fragmentation pathway for alcohols, which would result in a fragment at m/z 114.1.[6]

-

Loss of CH₃O•: Cleavage of the methoxy group would lead to a fragment at m/z 100.1.

-

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a characteristic fragmentation for amines.

-

Experimental Protocol for MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).

-

Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI).

-

Data Acquisition:

-

Infuse the sample solution into the ion source.

-

Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).

-

-

Data Analysis: Identify the molecular ion peak ([M+H]⁺) to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.

Caption: A streamlined workflow for mass spectrometry analysis.

Conclusion: A Unified Spectroscopic Portrait

The combination of NMR, IR, and MS provides a comprehensive and self-validating spectroscopic characterization of this compound. Each technique offers a unique and complementary piece of the structural puzzle. NMR elucidates the carbon-hydrogen framework and stereochemistry, IR confirms the presence of key functional groups, and MS provides the molecular weight and fragmentation patterns. This guide serves as a testament to the power of modern analytical techniques in advancing chemical research and drug development. By understanding the principles behind the data, researchers can confidently and accurately characterize novel molecular entities, paving the way for future discoveries.

References

-

MDPI. (2022). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]

-

ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

-

Chemistry Steps. (n.d.). The Nitrogen Rule in Mass Spectrometry. Retrieved from [Link]

-

ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are.... Retrieved from [Link]

-

Hiden Analytical. (2023). Using Mass Spectrometry to Quantify Nitrogen Pollution in Coastal Ecosystems. Retrieved from [Link]

-

ResearchGate. (n.d.). Characterization of Nitrogen-Containing Compounds in Heavy Gas Oil Petroleum Fractions Using Comprehensive Two-Dimensional Gas Chromatography Coupled to Time-of-Flight Mass Spectrometry. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of ethanol. Retrieved from [Link]

-

ACS Publications. (n.d.). Mass spectral characterization of nitrogen-containing compounds with ammonia chemical ionization. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: alcohols. Retrieved from [Link]

-

OpenStax. (2023). Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Spectroscopy of Ethers. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

Canadian Journal of Chemistry. (1981). A simple 1H nmr conformational study of some heterocyclic azomethines. Retrieved from [Link]

-

The Journal of Organic Chemistry. (n.d.). The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane. Retrieved from [Link]

-

Modgraph. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Retrieved from [Link]

-

RSC Publishing. (2021). Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using L-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. Retrieved from [Link]

-

MDPI. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 3. researchgate.net [researchgate.net]

- 4. Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l -proline functionalized manganese ferrite nanorods a ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00841B [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. C2H6O CH3CH2OH infrared spectrum of ethanol vapour liquid film C2H5OH prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Using Mass Spectrometry to Quantify Nitrogen Pollution in Coastal Ecosystems [hidenanalytical.com]

- 12. The Nitrogen Rule in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

The Emerging Therapeutic Potential of Methoxypyrrolidinol Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This technical guide delves into the burgeoning therapeutic potential of a specific subclass: methoxypyrrolidinol derivatives. While direct extensive research on this precise chemical family is emerging, this document synthesizes current knowledge from structurally related compounds, including polyhydroxylated pyrrolidines (azasugars) and other substituted pyrrolidinols, to illuminate promising avenues for drug discovery and development. We will explore potential applications in neurodegenerative diseases, oncology, and infectious diseases, underpinned by an analysis of structure-activity relationships, synthetic strategies, and key experimental protocols. This guide is intended for researchers, scientists, and professionals in the field of drug development, providing a foundational understanding and practical insights into the potential of methoxypyrrolidinol derivatives as a source of novel therapeutics.

Introduction: The Pyrrolidine Scaffold and the Promise of Methoxypyrrolidinol Derivatives

The five-membered saturated nitrogen heterocycle, pyrrolidine, is a cornerstone of many natural products and synthetic drugs.[2] Its non-planar, flexible nature allows for the precise spatial orientation of substituents, facilitating optimal interactions with biological targets.[1] The introduction of hydroxyl and methoxy functional groups to this scaffold, creating methoxypyrrolidinol derivatives, is anticipated to bestow unique physicochemical properties that can enhance biological activity, improve pharmacokinetic profiles, and enable targeted therapeutic interventions.

Polyhydroxylated pyrrolidines, also known as azasugars, are a well-studied class of compounds that serve as excellent conceptual precursors to methoxypyrrolidinol derivatives. These molecules, by mimicking the structure of monosaccharides, can act as potent inhibitors of glycosidases and glycosyltransferases, enzymes crucial in various physiological and pathological processes.[1][3] This established bioactivity of polyhydroxylated pyrrolidines provides a strong rationale for investigating the therapeutic potential of their methoxylated and hydroxylated analogs.

This guide will explore the potential of methoxypyrrolidinol derivatives across three key therapeutic areas: neurodegenerative diseases, cancer, and infectious diseases. We will examine the underlying mechanisms of action, supported by data from related compounds, and provide detailed experimental workflows for their synthesis and evaluation.

Potential Therapeutic Applications and Mechanistic Insights

Neurodegenerative Diseases: A Glimmer of Hope

The multifactorial nature of neurodegenerative diseases like Alzheimer's and Parkinson's presents a significant challenge for drug discovery. Pyrrolidine derivatives have shown promise as neuroprotective agents.[4][5] The introduction of methoxy and hydroxyl groups could enhance their ability to cross the blood-brain barrier and interact with key enzymes and receptors implicated in these pathologies.

Key Potential Mechanisms:

-

Enzyme Inhibition: A primary strategy in Alzheimer's disease therapy is the inhibition of enzymes like acetylcholinesterase (AChE) and beta-secretase (BACE1). Pyrrolidine-based structures have been investigated as scaffolds for inhibitors of these enzymes. The hydroxyl and methoxy groups of methoxypyrrolidinol derivatives could form crucial hydrogen bonds within the active sites of these enzymes, enhancing inhibitory potency.

-

Neuroinflammation Modulation: Chronic neuroinflammation is a hallmark of many neurodegenerative disorders. Certain pyrrolidine derivatives have demonstrated anti-inflammatory properties. The methoxy and hydroxyl moieties could influence the interaction of these derivatives with inflammatory targets such as cyclooxygenase (COX) enzymes.[6]

-

Oxidative Stress Reduction: The antioxidant properties of phenolic and methoxy-substituted aromatic compounds are well-documented.[7] Methoxypyrrolidinol derivatives incorporating such features could help mitigate the oxidative stress that contributes to neuronal damage in neurodegenerative conditions.

Experimental Workflow: In Vitro Screening for Neuroprotective Activity

Caption: Workflow for in vitro screening of neuroprotective effects.

Oncology: Targeting Cancer Cell Proliferation

The pyrrolidine scaffold is present in numerous anticancer agents.[8] Methoxypyrrolidinol derivatives could offer novel mechanisms for inhibiting tumor growth and survival.

Key Potential Mechanisms:

-

Enzyme Inhibition: Many kinases and other enzymes are crucial for cancer cell signaling and proliferation. Polyhydroxylated pyrrolidines have shown inhibitory activity against glycosidases, which can be overexpressed in cancer cells.[1] Methoxypyrrolidinol derivatives could be designed as selective inhibitors of cancer-relevant enzymes.

-

Induction of Apoptosis: A key goal of cancer therapy is to induce programmed cell death (apoptosis) in malignant cells. Structure-activity relationship (SAR) studies of pyrrolidine derivatives have identified features that promote apoptosis.[8] The stereochemistry and substitution pattern of methoxypyrrolidinol derivatives can be optimized to enhance their pro-apoptotic activity.

Infectious Diseases: A Broad-Spectrum Potential

Polyhydroxylated pyrrolidines have demonstrated significant potential as antiviral and antibacterial agents.[3] This provides a strong foundation for exploring the antimicrobial properties of methoxypyrrolidinol derivatives.

Key Potential Mechanisms:

-

Viral Enzyme Inhibition: Many viruses rely on specific enzymes for their replication. For instance, neuraminidase is a key target for influenza viruses, and various proteases are essential for HIV. The structural similarity of polyhydroxylated pyrrolidines to sugars makes them effective inhibitors of viral glycosidases. Methoxypyrrolidinol derivatives could be tailored to inhibit a range of viral enzymes.

-

Inhibition of Bacterial Cell Wall Synthesis: Some antibiotics target enzymes involved in the synthesis of the bacterial cell wall. The pyrrolidine scaffold can be functionalized to interact with these bacterial targets.

Synthesis Strategies and Methodologies

The synthesis of methoxypyrrolidinol derivatives can be approached through various synthetic routes, often starting from chiral precursors to ensure stereochemical control, which is often crucial for biological activity.[1]

General Synthetic Approach

A common strategy involves the use of a chiral starting material, such as a derivative of an amino acid (e.g., proline) or a carbohydrate. The pyrrolidine ring can be formed through cyclization reactions, and the methoxy and hydroxyl groups can be introduced at various stages of the synthesis.

Experimental Protocol: Synthesis of a Model Methoxypyrrolidinol Derivative

This protocol describes a plausible synthetic route for an N-benzyl-3-methoxy-4-hydroxypyrrolidine derivative, adapted from general methods for pyrrolidine synthesis.[9][10]

-

Starting Material: Commercially available 4-hydroxy-L-proline.

-

Protection of Functional Groups:

-

Protect the carboxylic acid, for example, as a methyl ester.

-

Protect the secondary amine, for instance, with a Boc group.

-

-

Introduction of the Methoxy Group:

-

Selectively methylate the hydroxyl group at the 3-position using a suitable methylating agent (e.g., methyl iodide) and a base. This step may require optimization to achieve the desired regioselectivity.

-

-

Reduction of the Ester:

-

Reduce the methyl ester to a primary alcohol using a reducing agent like lithium aluminum hydride (LiAlH4).

-

-

Introduction of the Benzyl Group:

-

Deprotect the Boc group.

-

Perform reductive amination with benzaldehyde and a reducing agent (e.g., sodium triacetoxyborohydride) to introduce the N-benzyl group.

-

-

Purification and Characterization:

-

Purify the final product using column chromatography.

-

Characterize the structure using NMR (¹H and ¹³C) and mass spectrometry.

-

Structure-Activity Relationship (SAR) Insights

While specific SAR studies on methoxypyrrolidinol derivatives are limited, we can extrapolate from related pyrrolidine compounds.[1][8]

-

Stereochemistry: The relative and absolute stereochemistry of the hydroxyl and methoxy groups, as well as other substituents on the pyrrolidine ring, is critical for biological activity. Different stereoisomers can exhibit vastly different potencies and selectivities.[1]

-

N-Substitution: The substituent on the pyrrolidine nitrogen significantly influences the compound's properties. Large, lipophilic groups can enhance binding to hydrophobic pockets in target proteins, while polar groups can improve aqueous solubility.

-

Position and Nature of Substituents: The position of the methoxy and hydroxyl groups, as well as the presence of other functional groups, will dictate the molecule's interaction with its biological target. For instance, electron-donating or withdrawing groups on an aromatic substituent can modulate the electronic properties and binding affinity.[8]

Table 1: Hypothetical SAR of Methoxypyrrolidinol Derivatives as Enzyme Inhibitors

| R1 (N-substituent) | R2 (C2-substituent) | R3 (C5-substituent) | Relative Potency | Rationale |

| Benzyl | H | H | +++ | Lipophilic interaction with enzyme pocket. |

| Methyl | H | H | + | Reduced steric bulk may decrease binding. |

| H | Phenyl | H | ++ | Aromatic interactions can enhance binding. |

| Benzyl | COOH | H | +/- | Carboxylic acid may be beneficial or detrimental depending on the target's active site polarity. |

Pharmacokinetic and Pharmacodynamic Considerations

The therapeutic success of any drug candidate depends on its pharmacokinetic (PK) and pharmacodynamic (PD) properties.[11]

-

Pharmacokinetics (What the body does to the drug):

-

Absorption: The presence of both lipophilic (methoxy, benzyl) and hydrophilic (hydroxyl) groups can provide a balanced profile for oral absorption.

-

Distribution: The ability to cross biological membranes, including the blood-brain barrier for neurodegenerative disease targets, will be influenced by the overall lipophilicity and hydrogen bonding capacity.

-

Metabolism: The methoxy group may be susceptible to O-demethylation by cytochrome P450 enzymes. The stability of the pyrrolidine ring itself is generally good.

-

Excretion: The route of elimination (renal or hepatic) will depend on the final structure and its metabolites.

-

-

Pharmacodynamics (What the drug does to the body):

-

This involves the interaction of the methoxypyrrolidinol derivative with its biological target to elicit a therapeutic effect. Key parameters to determine include the binding affinity (Ki or Kd), the concentration required for 50% inhibition (IC50) for enzymes, or the effective concentration for 50% of the maximal response (EC50) for receptor-mediated effects.

-

Diagram: Key PK/PD Parameters in Drug Development

Caption: Relationship between Pharmacokinetics and Pharmacodynamics.

Future Directions and Conclusion

The field of methoxypyrrolidinol derivatives represents a promising, yet underexplored, area for therapeutic innovation. The foundational knowledge from related pyrrolidine-based compounds provides a strong rationale for their investigation in neurodegenerative diseases, oncology, and infectious diseases.

Future research should focus on:

-

Library Synthesis: The creation of diverse libraries of methoxypyrrolidinol derivatives with varied stereochemistry and substitution patterns to enable comprehensive SAR studies.

-

Target Identification: Elucidating the specific molecular targets of active compounds to understand their mechanisms of action.

-

In Vivo Studies: Advancing promising candidates from in vitro assays to preclinical animal models to evaluate their efficacy and safety profiles.

References

-

D'Andrea, F., et al. (2019). Synthesis and investigation of polyhydroxylated pyrrolidine derivatives as novel chemotypes showing dual activity as glucosidase and aldose reductase inhibitors. Bioorganic Chemistry, 103298. [Link]

-

Belveren, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1248998. [Link]

-

Seki, M., et al. (2013). Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke. Bioorganic & Medicinal Chemistry Letters, 23(14), 4230-4234. [Link]

-

Li, X. L., et al. (2012). Stereoselective Synthesis of Derivatives of Polyhydroxylated Pyrrolidines. Chemical Journal of Chinese Universities, 33(1), 108-113. [Link]

-

Góra, J., et al. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 26(16), 4964. [Link]

-

Bhat, A. A., et al. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European Journal of Medicinal Chemistry, 246, 114954. [Link]

-

Perjési, P., & Rozmer, Z. (2023). Hydroxy Chalcones and Analogs with Chemopreventive Properties. Molecules, 28(13), 5057. [Link]

-

Bhat, A. A., et al. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). Bohrium, 1(1). [Link]

-

Bolognin, S., et al. (2019). In Vitro Models of Neurodegenerative Diseases. Frontiers in Cellular Neuroscience, 13, 533. [Link]

-

Tang, X., et al. (2026). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Journal of Chemistry. [Link]

-

InnoSer. (2023). Translational In Vitro Assays to Screen Drug's Efficacy for Alzheimer's and Parkinson's disease. [Link]

-

Gholibegloo, E., et al. (2023). Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. Scientific Reports, 13(1), 19548. [Link]

-

ResearchGate. (2025). Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. [Link]

-

Perjési, P., & Rozmer, Z. (2023). Hydroxy Chalcones and Analogs with Chemopreventive Properties. Molecules, 28(13), 5057. [Link]

-

NETRI. (n.d.). Modeling Neurodegenerative Diseases Using In Vitro Compartmentalized Microfluidic Devices. [Link]

-

Gholibegloo, E., et al. (2023). Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free. Semantic Scholar. [Link]

-

Al-Suwaidan, I. A., et al. (2021). Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives. Molecules, 26(12), 3568. [Link]

-

Sieniawska, E. (2025). Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. Molecules, 30(7), 1234. [Link]

-

Bhat, A. A., et al. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). Bohrium. [Link]

-

Li, J., et al. (2012). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 17(11), 13475-13483. [Link]

-

Li, X. L., et al. (2012). Stereoselective Synthesis of Derivatives of Polyhydroxylated Pyrrolidines. Chemical Journal of Chinese Universities, 33(1), 108-113. [Link]

-

Seki, M., et al. (2013). Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke. Bioorganic & Medicinal Chemistry Letters, 23(14), 4230-4234. [Link]

-

ChemBK. (n.d.). 3-Methoxy-4-hydroxybenzaldehyde. [Link]

-

Indian Academy of Sciences. (n.d.). Development of 3-methoxy-4-benzyloxybenzyl alcohol (MBBA) resin as polymer-supported synthesis support: Preparation and benzyl. [Link]

-

Chivet, M., et al. (2022). In Vitro 3D Modeling of Neurodegenerative Diseases. International Journal of Molecular Sciences, 23(13), 7350. [Link]

-